molecular formula C16H22N2O4S B5819226 N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5819226
M. Wt: 338.4 g/mol
InChI Key: VUDVBFFMXLZHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

Further studies on the mechanism of action of N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide to better understand its therapeutic potential.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has shown potential as a therapeutic agent. It has been extensively studied for its potential use in the treatment of cancer, pain management, and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide have been discussed in this paper.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. Some of these directions include:
1. Development of new derivatives: The development of new derivatives of N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide with improved solubility and reduced toxicity.
2. Combination therapy: The study of N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases.
3.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves the reaction of 3-acetylphenyl isothiocyanate with ethylsulfonyl piperidine-4-carboxylate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Cancer: N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has been studied for its potential use in the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer.
2. Pain management: N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to exhibit analgesic properties and has been studied for its potential use in pain management.
3. Neurodegenerative diseases: N-(3-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-acetylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-9-7-13(8-10-18)16(20)17-15-6-4-5-14(11-15)12(2)19/h4-6,11,13H,3,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVBFFMXLZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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